![molecular formula C12H15ClN4O B13993667 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride CAS No. 3603-50-7](/img/structure/B13993667.png)
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride is a compound that belongs to the class of organic compounds known as aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion of the ring to an aromatic system.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol can yield the corresponding ketone or aldehyde.
Scientific Research Applications
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler compound with similar biological activities.
4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide: Another compound with a pyrimidine ring and amino group, used in different therapeutic applications.
Uniqueness
2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol is unique due to its specific structure, which combines a pyrimidine ring with an amino group and a phenylethanol moiety. This unique combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3603-50-7 |
|---|---|
Molecular Formula |
C12H15ClN4O |
Molecular Weight |
266.73 g/mol |
IUPAC Name |
2-[(2-aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9;/h1-7,10,17H,8H2,(H3,13,14,15,16);1H |
InChI Key |
ARDYBWBLBKPYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



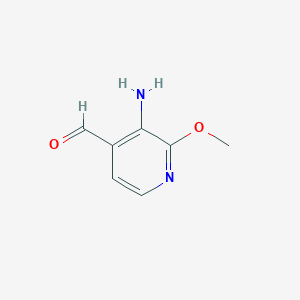
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
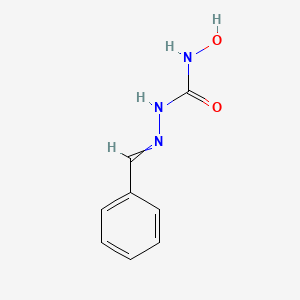
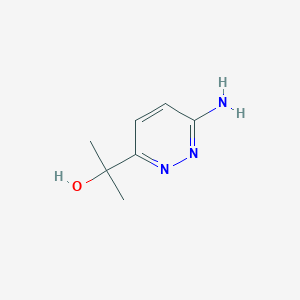
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)
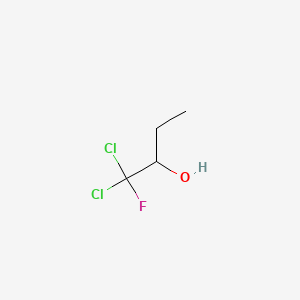
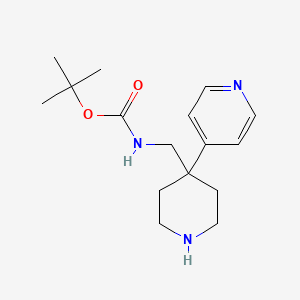
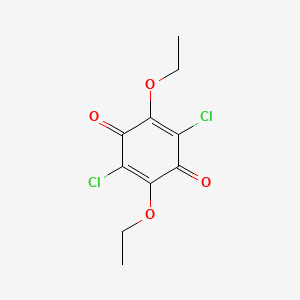
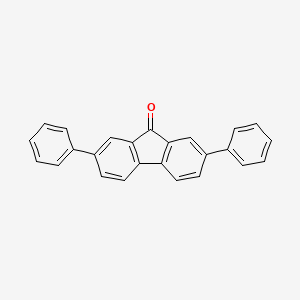
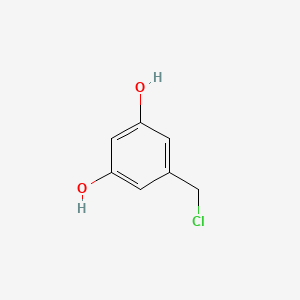

![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
